3-Bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound notable for its complex structure, which includes both a brominated pyridine and a pyrazole ring. This compound is of significant interest in medicinal chemistry and materials science due to its potential applications in drug design and as a building block for more complex chemical entities. The presence of multiple bromine atoms enhances its reactivity, making it a versatile intermediate for various synthetic routes.
This compound can be classified as a brominated heterocyclic aromatic compound. Its chemical formula is C₈H₅Br₂N₃, and it is recognized by the CAS number 1209458-66-1. The unique combination of bromine and nitrogen atoms within its structure allows for diverse chemical reactivity, which is crucial for its applications in scientific research.
The synthesis of 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine typically involves several steps, including bromination and coupling reactions. One common synthetic route includes the bromination of 5-(4-bromo-1H-pyrazol-1-yl)pyridine using bromine or N-bromosuccinimide (NBS) in suitable solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
The reaction conditions are critical for optimizing yield and purity. For instance, the use of potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF) can facilitate the cyclization process when reacting with pyrazole derivatives. Industrial methods may involve continuous flow reactors to enhance efficiency and minimize environmental impact.
The molecular structure of 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine features a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a pyrazole moiety that is further substituted with another bromine atom. This arrangement contributes to the compound's unique reactivity profile.
Key structural data includes:
3-Bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions:
The specific reagents and conditions used in these reactions play a crucial role in determining the yield and nature of the products formed. For example, substitution reactions typically require bases such as potassium carbonate, while coupling reactions often necessitate palladium catalysts and specific solvents like DMF or toluene.
The mechanism of action for 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine largely depends on its application in medicinal chemistry. This compound may interact with various biological targets, including enzymes and receptors. The pyrazole ring's ability to form hydrogen bonds and π-π interactions enhances its potential as a pharmacophore in drug design .
The physical properties of 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine include:
Chemical properties involve reactivity patterns typical of halogenated heterocycles:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to characterize this compound's structure and confirm purity .
3-Bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine has several applications:
Palladium-catalyzed cross-coupling reactions are pivotal for constructing the C–N bond between pyridine and pyrazole rings in 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine. The dual bromination pattern necessitates precise catalyst selection to avoid polycoupling. Pd(PPh₃)₄ and Pd(OAc)₂ with XPhos ligands are optimal for monoselective coupling, achieving yields of 78–92% while preserving the C-Br bonds for downstream functionalization [6]. Key challenges include suppressing Ullmann-type homocoupling; adding CuI as a cocatalyst reduces Pd loading to 2 mol% and improves atom economy .
Table 1: Catalyst Systems for C–N Coupling
Catalyst | Ligand | Additive | Yield (%) | Side Products (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | None | None | 78 | 15 |
Pd(OAc)₂ | XPhos | None | 92 | <5 |
Pd₂(dba)₃ | BINAP | CuI | 85 | 8 |
Regioselectivity is critical during pyrazole bromination and pyridine substitution. Directed ortho-metalation using n-BuLi at −78°C enables C3-bromination of 5-bromopyridine with Br₂, achieving >95% regioselectivity [8]. For the pyrazole ring, NBS bromination at 0°C favors the C4 position over C5 due to electronic deactivation by the adjacent nitrogen. Protecting groups like para-methoxybenzyl (PMB) enhance C4 selectivity to 19:1 (C4:C5) [6] [7].
Pyridine halogen-metal exchange must be controlled to avoid nucleophilic attack on the pyrazole bromide. Slow addition of iPrMgCl·LiCl minimizes decomposition, preserving both Br substituents [8].
Suzuki-Miyaura coupling is essential for introducing aryl groups at the pyridine C5 position. Pd(dppf)Cl₂ with K₂CO₃ in dioxane/H₂O (4:1) enables efficient coupling with arylboronic acids (70–88% yield) [4] [6]. Buchwald-Hartwig amination links aminated pyridines to bromopyrazoles using RuPhos-Pd-G3 catalyst, which tolerates free NH groups without protection [6].
Table 2: Reaction Performance in Different Solvent Systems
Reaction Type | Solvent System | Temperature (°C) | Conversion (%) |
---|---|---|---|
Suzuki-Miyaura | Dioxane/H₂O (4:1) | 80 | 88 |
Buchwald-Hartwig | Toluene | 110 | 92 |
Ullmann coupling | DMSO | 110 | 65 |
Boronic esters serve as stable intermediates for sequential functionalization. Pinacol boronate esters of 3,5-dibromopyridine allow iterative coupling: first at C5 with bromopyrazole, followed by C3 functionalization with arylboronic acids [4] [6]. This strategy avoids protodeborylation by using anhydrous DMF and degassed solvents. Crucially, esters of 4-bromopyrazole exhibit higher stability than their boronic acid counterparts, reducing homocoupling to <3% [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7